BenchChemオンラインストアへようこそ!

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide (CAS 955664-23-0) is a synthetic small molecule belonging to the tetrahydroisoquinoline (THIQ) acetamide class, with a molecular weight of 350.5 g/mol and the formula C22H26N2O2. The scaffold features a tetrahydroisoquinoline core substituted at N-2 with an isobutyryl group, and a m-tolylacetamide side chain attached at the 7-position.

Molecular Formula C22H26N2O2
Molecular Weight 350.462
CAS No. 955664-23-0
Cat. No. B2691330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide
CAS955664-23-0
Molecular FormulaC22H26N2O2
Molecular Weight350.462
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2
InChIInChI=1S/C22H26N2O2/c1-15(2)22(26)24-10-9-18-7-8-20(13-19(18)14-24)23-21(25)12-17-6-4-5-16(3)11-17/h4-8,11,13,15H,9-10,12,14H2,1-3H3,(H,23,25)
InChIKeyMZHIOSIMKJPLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide (CAS 955664-23-0) — Procurement-Ready Chemical Profile & Structural Identity


N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide (CAS 955664-23-0) is a synthetic small molecule belonging to the tetrahydroisoquinoline (THIQ) acetamide class, with a molecular weight of 350.5 g/mol and the formula C22H26N2O2 [1]. The scaffold features a tetrahydroisoquinoline core substituted at N-2 with an isobutyryl group, and a m-tolylacetamide side chain attached at the 7-position [1]. The compound has a computed XLogP3-AA of 3.4, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 49.4 Ų, indicating moderate lipophilicity and a drug-like physicochemical profile consistent with Lipinski’s Rule of Five [1].

Why N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide Cannot Be Interchanged with Generic THIQ Analogs — The Crucial Selectivity Gap


Tetrahydroisoquinoline (THIQ) derivatives are a prolific scaffold class with activities spanning ACAT inhibition, HDAC inhibition, and adrenoceptor binding, yet small structural modifications at the N-2 and 7-positions produce profound shifts in target selectivity and pharmacokinetic profiles [1]. For example, within the THIQ–ACAT inhibitor series, varying the acyl chain length at the N-2 position from octanoyl to isobutyryl drastically altered oral bioavailability, while different 7-position substituents modulated anti-foam cell activity by over 16-fold [1]. The specific combination of the N-2 isobutyryl and 7-position m-tolylacetamide groups present in CAS 955664-23-0 defines a unique chemical space that cannot be replicated by generic “THIQ acetamide” catalog entries, making indiscriminate substitution a significant scientific risk in comparative studies or industrial scale-up [1].

Quantitative Evidence Guide for N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide — Head-to-Head Performance vs. Closest Structural Analogs


Physicochemical Property Benchmarking vs. THIQ–ACAT Lead Compound: Lipophilicity-Driven Distinction

The target compound possesses an XLogP3-AA of 3.4, exactly at the median of the optimal oral drug space (XLogP 1–5) and substantially lower than the prototypical THIQ–ACAT inhibitor Pactimibe (clogP ~5.5) [1]. While Pactimibe’s high lipophilicity contributed to poor oral absorption and clinical attrition due to adrenal toxicity, the reduced logP of CAS 955664-23-0 falls within a range empirically associated with improved oral bioavailability and reduced non-specific tissue binding [1][2]. No direct head-to-head pharmacokinetic comparison between CAS 955664-23-0 and Pactimibe is available in the public literature; the lipophilicity distinction is therefore a class-level inference based on the established correlation between logP and oral absorption within the THIQ series [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor/Donor Count: A Discriminator Within the THIQ Acetamide Chemical Space

CAS 955664-23-0 contains exactly one hydrogen bond donor (the amide NH) and two hydrogen bond acceptors (amide carbonyls), yielding a donor/acceptor ratio of 0.5 [1]. This profile distinguishes it from more polar THIQ analogs such as (S)-7-dimethylamino-N-(4-hydroxy-2,3,5-trimethylphenyl)-2-isobutyryl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride (Compound 21 from Ohta et al. 2010), which bears a phenolic hydroxyl, a dimethylamino group, and a carboxamide, resulting in substantially higher H-bond donor and acceptor counts [2]. The reduced H-bond capacity of the target compound predicts improved passive membrane permeability and blood-brain barrier penetration potential compared to more polar THIQ derivatives, although no direct permeability data for the target compound are publicly available [1][2].

Hydrogen bonding Medicinal chemistry Compound selection

Structural and Pharmacophoric Distinction from N-(2-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: The Impact of Ring Saturation Position

A structurally close commercial analog, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, differs from the target compound by replacing the tetrahydroisoquinoline core with a tetrahydroquinoline ring and shifting the isobutyryl group from N-2 to N-1 [1]. This scaffold alteration fundamentally changes the spatial orientation of the amide-bearing side chain relative to the bicyclic ring system, as the isoquinoline nitrogen is at position 2 while the quinoline nitrogen is at position 1. No published direct comparison of biological activity between these two compounds exists; however, the orthogonal vector of the 7-position substituent in the isoquinoline series versus the 6-position in the quinoline series is a key pharmacophoric differentiator [1]. For research programs exploring THIQ-based enzyme inhibitors, this geometric distinction is critical, as it affects the compound’s ability to occupy distinct sub-pockets within target active sites.

Scaffold hopping Isosteric replacement Structure–activity relationship

Best-Fit Research and Industrial Application Scenarios for N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide Based on Verified Evidence


Lead-Like Starting Point for CNS-Penetrant HDAC or ACAT Inhibitor Optimization

The compound’s moderate lipophilicity (XLogP 3.4), low H-bond donor count (1), and moderate molecular weight (350.5 Da) align with empirical guidelines for CNS drug-likeness [1]. These properties distinguish it from more polar, higher molecular weight THIQ derivatives that show poor brain exposure, making it a rational procurement choice for medicinal chemistry teams initiating CNS-targeted HDAC or ACAT inhibitor programs [1][2].

Pharmacophoric Probe for 7-Position Substitution SAR on the THIQ Scaffold

The presence of the m-tolylacetamide group at the 7-position, combined with the N-2 isobutyryl group, creates a defined pharmacophoric handle for systematic SAR exploration [1]. Procurement of CAS 955664-23-0 enables direct comparison with 7-substituted analogs bearing alternative arylacetamide moieties, facilitating the identification of key interactions within the target binding site [1]. Unlike generic THIQ scaffolds purchased from catalog aggregators, this specific substitution pattern provides a well-defined starting point for fragment-based or structure-guided optimization efforts.

Negative Control or Reference Compound for Tetrahydroisoquinoline ACAT Inhibitor Profiling

Based on structural analogy to the Ohta et al. 2010 THIQ–ACAT inhibitor series, where N-2 acyl chain length and 7-position substitution dramatically modulated ACAT inhibitory activity and anti-foam cell formation [1], this compound could serve as a structurally matched reference or negative control in ACAT assays. Its distinct substitution pattern (m-tolylacetamide at 7-position, isobutyryl at N-2) is expected to produce a different activity signature compared to the lead compound 21, providing valuable benchmark data for SAR interpretation [1].

Physicochemical Comparator for Evaluating the Impact of N-2 Acyl Groups on THIQ Permeability

The N-2 isobutyryl group provides a defined lipophilic moiety that can be systematically compared with analogs bearing shorter (acetyl) or longer (octanoyl) acyl chains [1]. Procurement of CAS 955664-23-0 alongside structurally matched analogs enables controlled PAMPA or Caco-2 permeability studies to quantify the contribution of the N-2 substituent to passive membrane diffusion, a key determinant of oral bioavailability in the THIQ series [1].

Quote Request

Request a Quote for N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.